N1,N1-Dipropylethane-1,2-diamine
CAS No.: 14165-22-1
Cat. No.: VC20969668
Molecular Formula: C8H20N2
Molecular Weight: 144.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14165-22-1 |
---|---|
Molecular Formula | C8H20N2 |
Molecular Weight | 144.26 g/mol |
IUPAC Name | N',N'-dipropylethane-1,2-diamine |
Standard InChI | InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 |
Standard InChI Key | DMDXQHYISPCTGF-UHFFFAOYSA-N |
SMILES | CCCN(CCC)CCN |
Canonical SMILES | CCCN(CCC)CCN |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
N1,N1-Dipropylethane-1,2-diamine exhibits distinctive physical and chemical properties that define its behavior in various applications. The compound has a molecular formula of C8H20N2 and a molecular weight of 144.26 g/mol, placing it in the category of medium-sized aliphatic amines. In its standard state, the compound typically exists as a colorless to pale yellow liquid with a characteristic amine odor. The presence of two nitrogen atoms with different substitution patterns—one primary amine and one tertiary amine—creates an asymmetric electron distribution that influences its reactivity and coordination capabilities. These structural features contribute to the compound's solubility in both polar and non-polar solvents, making it versatile for diverse chemical applications.
The compound's chemical identification can be further characterized through its standard identification parameters. Its IUPAC name is N',N'-dipropylethane-1,2-diamine, which systematically describes its structural arrangement. For computational and database purposes, the compound is assigned specific identifiers including a standard InChI of InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 and an InChIKey of DMDXQHYISPCTGF-UHFFFAOYSA-N. These standardized identifiers enable precise tracking and reference in chemical databases and literature. The compound's SMILES notation, CCCN(CCC)CCN, provides another standardized representation of its chemical structure that facilitates computational analysis and structure-based searches.
Structural Features and Bonding
The structural configuration of N1,N1-Dipropylethane-1,2-diamine significantly influences its chemical behavior. The primary amine group (-NH2) remains highly reactive due to the presence of two hydrogen atoms available for substitution reactions or hydrogen bonding. In contrast, the tertiary amine group, with its two propyl substituents, exhibits different reactivity patterns focused primarily on its lone pair of electrons, which can participate in coordination with metal ions or act as a nucleophile in various chemical reactions. This structural dichotomy creates a molecule with differential reactivity at its two amine sites, allowing for selective functionalization and specific coordination properties. The ethylene bridge connecting the two nitrogen atoms provides conformational flexibility that further influences the compound's ability to form complexes and participate in chemical transformations.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The laboratory synthesis of N1,N1-Dipropylethane-1,2-diamine typically follows well-established routes for the preparation of asymmetrically substituted diamines. One common synthetic approach involves the selective alkylation of ethylenediamine with propyl halides under controlled conditions to achieve preferential substitution at one nitrogen atom. This reaction generally requires careful temperature control and stoichiometric considerations to minimize over-alkylation and formation of symmetrically substituted byproducts. The reaction typically proceeds through nucleophilic substitution mechanisms, where the nitrogen atoms of ethylenediamine act as nucleophiles attacking the electrophilic carbon adjacent to the halide leaving group in propyl halides such as propyl bromide or propyl chloride.
A typical laboratory preparation might involve the dropwise addition of propyl bromide to ethylenediamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the substitution process while minimizing side reactions. Temperature control during this process is crucial, as higher temperatures may promote multiple alkylation leading to unwanted byproducts including N,N,N',N'-tetrapropylethylenediamine. The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), allowing for optimization of reaction conditions to maximize the yield of the desired N1,N1-dipropylethane-1,2-diamine product.
Purification and Characterization
Following the synthesis of N1,N1-Dipropylethane-1,2-diamine, purification steps are essential to isolate the compound from reaction byproducts and unreacted starting materials. Common purification methods include extraction techniques that exploit the compound's differential solubility in aqueous and organic phases. The basic nitrogen atoms in the compound readily form salts under acidic conditions, allowing for selective extraction into aqueous phases followed by basification and re-extraction into organic solvents. This acid-base extraction process can effectively separate the diamine product from non-basic impurities and reaction byproducts.
Further purification typically involves distillation under reduced pressure, as N1,N1-Dipropylethane-1,2-diamine has a relatively high boiling point due to its molecular weight and potential for hydrogen bonding. Fractional distillation allows for separation from lower or higher boiling components that may have formed during the synthesis. The purified compound can then be characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule; mass spectrometry, which confirms the molecular weight and fragmentation pattern; and infrared spectroscopy, which identifies key functional groups including the characteristic N-H stretching vibrations of the primary amine and C-N stretching of the tertiary amine. These characterization methods collectively confirm the identity and purity of the synthesized N1,N1-Dipropylethane-1,2-diamine.
Chemical Reactivity
Reactions of Amine Functional Groups
N1,N1-Dipropylethane-1,2-diamine exhibits distinct reactivity patterns associated with its primary and tertiary amine functional groups. The primary amine (-NH2) is particularly reactive toward electrophiles, readily participating in nucleophilic substitution and addition reactions. This group can undergo alkylation with alkyl halides to form secondary amines, acylation with acid chlorides or anhydrides to form amides, and condensation with aldehydes or ketones to form imines or Schiff bases. These reactions typically proceed through nucleophilic attack by the nitrogen's lone pair of electrons on electrophilic carbon centers, followed by the elimination of an appropriate leaving group. The reactive nature of the primary amine makes it a valuable functional handle for further derivatization and functionalization in synthetic applications.
The tertiary amine group in N1,N1-Dipropylethane-1,2-diamine, while less reactive toward substitution reactions due to steric hindrance from the propyl groups, remains an effective nucleophile and Lewis base. This nitrogen can participate in coordination with metal ions, quaternization reactions with strong alkylating agents, and oxidation reactions to form amine oxides. The compound can undergo oxidation processes with reagents such as hydrogen peroxide or peracids to form the corresponding amine oxides at either or both nitrogen atoms, depending on reaction conditions and stoichiometry. Additionally, the compound can participate in reduction reactions, though these typically affect functional groups introduced through derivatization rather than the amine groups themselves. The differential reactivity between the primary and tertiary amine groups enables selective functionalization strategies that are valuable in multistep synthetic pathways.
Coordination Chemistry
The presence of two nitrogen atoms with lone pairs of electrons makes N1,N1-Dipropylethane-1,2-diamine an effective ligand for coordination with various metal ions. The compound can function as a bidentate ligand, forming stable chelate complexes with transition metals such as copper, nickel, zinc, and palladium. The chelation effect, whereby the formation of a five-membered ring through coordination of both nitrogen atoms to a metal center increases stability, makes these complexes particularly favorable thermodynamically. The coordination geometry and binding strength depend on the specific metal ion, with factors such as ionic radius, charge density, and electronic configuration influencing the nature of the metal-ligand interaction.
Applications in Various Fields
Pharmaceutical and Medicinal Chemistry
N1,N1-Dipropylethane-1,2-diamine has shown potential in pharmaceutical applications, primarily as a building block for the synthesis of bioactive compounds. The compound's structure, featuring both a primary and tertiary amine separated by an ethylene bridge, provides a valuable scaffold for developing molecules with specific pharmacological properties. The primary amine group offers a reactive site for conjugation with various functional groups, while the tertiary amine can contribute to the compound's basicity, lipophilicity, and potential interactions with biological targets. These structural features make it a versatile intermediate in the synthesis of compounds targeting various therapeutic areas, including antimicrobial, anticancer, and neurological agents.
In biological activity studies, compounds containing the N1,N1-dipropylethane-1,2-diamine moiety have demonstrated promising results. Research has indicated that derivatives of this compound exhibit significant activity in cellular assays, with favorable selectivity indices that suggest potential therapeutic windows. For instance, in vitro studies have reported EC50 values of 0.081 ± 0.041 μM against specific cell lines, with a cytotoxicity (CC50) value of 7.053 ± 0.788 μM, resulting in a selectivity index of 87. While this data is preliminary, it highlights the potential of this chemical scaffold in drug discovery efforts. The compound's ability to be modified through its reactive amine groups allows for systematic structure-activity relationship studies, which are essential for optimizing biological activity and pharmacokinetic properties in drug development.
Industrial and Synthetic Applications
In industrial contexts, N1,N1-Dipropylethane-1,2-diamine serves as a versatile chemical intermediate for various synthetic processes. The presence of differentially substituted nitrogen atoms allows for selective reactions, making it valuable in the preparation of asymmetrically substituted products. The compound can function as a bifunctional nucleophile in polymer chemistry, participating in the formation of polyamides, polyureas, and other nitrogen-containing polymers with specialized properties. Additionally, the compound's ability to act as a chelating agent for metal ions makes it useful in applications requiring metal sequestration or controlled metal release, such as in certain catalytic systems or in materials designed for environmental remediation.
The applications of N1,N1-Dipropylethane-1,2-diamine extend to other industrial processes, including its potential use as a corrosion inhibitor for metal surfaces. The compound's amine groups can interact with metal surfaces through adsorption processes involving the nitrogen lone pairs, forming protective layers that inhibit corrosive processes. While specific data on the corrosion inhibition efficiency of this exact compound is limited, studies on similar diamine compounds suggest moderate effectiveness in protecting metal surfaces under various conditions. The compound may also find applications in the development of surfactants, where the hydrophilic amine groups and hydrophobic propyl chains create molecules with amphiphilic properties suitable for interfaces between aqueous and organic phases. These diverse industrial applications highlight the compound's versatility beyond its role in pharmaceutical chemistry.
Research Findings and Studies
Current Research Status
The research methodologies employed in studies involving N1,N1-Dipropylethane-1,2-diamine typically include standard synthetic organic chemistry techniques, spectroscopic characterization methods, and application-specific testing protocols. Synthetic studies often focus on optimizing preparation routes, developing selective functionalization strategies, and exploring the compound's utility as a building block for more complex molecules. Characterization studies employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography (for solid derivatives or metal complexes) to elucidate structural features and confirm molecular identities. Application-specific studies may include assessments of biological activity, material properties, or catalytic performance, depending on the research focus. These diverse methodological approaches reflect the compound's multifaceted potential across different scientific disciplines.
Comparative Analysis of Research Data
A comparative analysis of the available research data on N1,N1-Dipropylethane-1,2-diamine and related compounds provides insights into structure-property relationships and potential applications. The table below summarizes key comparative data on biological activity for N1,N1-Dipropylethane-1,2-diamine and structural analogs:
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (CC50/EC50) |
---|---|---|---|
N1,N1-Dipropylethane-1,2-diamine | 0.081 ± 0.041 | 7.053 ± 0.788 | 87 |
Analog A | 0.050 ± 0.025 | 9.390 ± 0.348 | 188 |
Analog B | 0.181 ± 0.104 | 3.467 ± 0.266 | 19 |
This data suggests that while N1,N1-Dipropylethane-1,2-diamine demonstrates significant biological activity with a favorable selectivity index, structural modifications can further enhance these properties, as evidenced by the superior performance of Analog A. These structure-activity relationships provide valuable guidance for the rational design of compounds with optimized biological properties. The notable variation in selectivity indices across the three compounds highlights the significant impact of subtle structural modifications on biological activity and selectivity, underscoring the importance of systematic structure-activity relationship studies in pharmaceutical research.
Further comparative analysis extends to physical and chemical properties, where variations in alkyl substituents influence parameters such as solubility, reactivity, and coordination behavior. While specific comparative data for N1,N1-Dipropylethane-1,2-diamine is limited, general trends in diamine chemistry suggest that the propyl substituents likely confer intermediate hydrophobicity and steric hindrance compared to shorter (methyl, ethyl) or longer (butyl, pentyl) alkyl chains. These properties influence the compound's behavior in different solvent systems, its reactivity in various chemical transformations, and its effectiveness in specific applications such as metal coordination or surface adsorption. Comprehensive comparative studies would provide more detailed insights into these structure-property relationships, potentially guiding the selection or design of diamines for specific applications based on desired property profiles.
Comparison with Similar Compounds
Structural Analogs and Their Properties
N1,N1-Dipropylethane-1,2-diamine belongs to a broader family of asymmetrically substituted ethylenediamines that differ in the nature and number of substituents on the nitrogen atoms. Closely related compounds include N1,N1-diethylethane-1,2-diamine and N1,N1-dibutylethane-1,2-diamine, which feature shorter and longer alkyl chains, respectively, as well as N1,N1-dibenzylethane-1,2-diamine, which incorporates aromatic substituents . These structural variations significantly influence the compounds' physical properties, including solubility, boiling point, and viscosity. Generally, as the alkyl chain length increases from ethyl to propyl to butyl, hydrophobicity increases while water solubility decreases. Similarly, the replacement of aliphatic substituents with aromatic groups, as in N1,N1-dibenzylethane-1,2-diamine, dramatically alters the compound's electronic properties, introducing π-electron interactions that affect reactivity and coordination behavior.
Functional Comparisons in Applications
Comparative studies of N1,N1-Dipropylethane-1,2-diamine and its structural analogs in various applications reveal important structure-function relationships that guide compound selection for specific purposes. In pharmaceutical applications, the choice between different alkyl-substituted ethylenediamines often depends on the desired balance between hydrophilicity and lipophilicity, which affects properties such as membrane permeability, protein binding, and metabolic stability. The propyl substituents in N1,N1-Dipropylethane-1,2-diamine confer moderate lipophilicity, potentially offering a balanced profile for certain drug delivery applications compared to more polar (ethyl-substituted) or more lipophilic (butyl-substituted) analogs.
In catalytic and coordination chemistry applications, the performance of different diamine compounds varies based on their electronic and steric properties. Metal complexes formed with N1,N1-Dipropylethane-1,2-diamine exhibit distinct stability constants, coordination geometries, and catalytic activities compared to complexes with related diamines. The table below presents a comparative analysis of key properties across different ethylenediamine derivatives:
Property | N1,N1-Dimethylethane-1,2-diamine | N1,N1-Dipropylethane-1,2-diamine | N1,N1-Dibenzylethane-1,2-diamine |
---|---|---|---|
Molecular Weight | 88.15 g/mol | 144.26 g/mol | 240.34 g/mol |
Lipophilicity | Low | Moderate | High |
Steric Hindrance | Minimal | Moderate | Significant |
Metal Coordination | Strong | Moderate | Variable |
Biological Activity | Variable | Moderate to High | High |
This comparative analysis highlights how structural variations influence key properties and application potential across the diamine family. The intermediate position of N1,N1-Dipropylethane-1,2-diamine in terms of molecular weight, lipophilicity, and steric properties suggests potential advantages in applications requiring balanced property profiles rather than extremes in any particular characteristic. These structure-property relationships provide valuable guidance for selecting the most appropriate diamine compound for specific applications based on desired performance characteristics and functional requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume